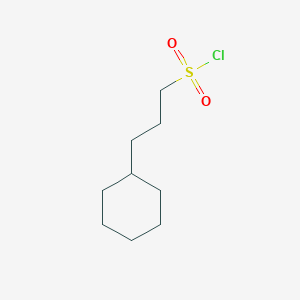

3-Cyclohexylpropane-1-sulfonyl chloride

Description

3-Cyclohexylpropane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H17ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclohexyl group attached to a propane sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name |

3-cyclohexylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNAJOOPQXOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Synthesis from 3-Cyclohexylpropane-1-sulfonic acid: The most common method involves the reaction of 3-cyclohexylpropane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C9H17SO3H} + \text{SOCl2} \rightarrow \text{C9H17SO2Cl} + \text{SO2} + \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

-

Industrial Production Methods: Industrially, 3-cyclohexylpropane-1-sulfonyl chloride can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Cyclohexylpropane-1-sulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent, and the reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry:

Synthesis of Sulfonamides: 3-Cyclohexylpropane-1-sulfonyl chloride is used as a key intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry for their antibacterial and antifungal properties.

Biology:

Protein Modification: This compound is used in the modification of proteins through sulfonylation reactions, which can alter the protein’s function and activity.

Medicine:

Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.

Industry:

Polymer Chemistry: It is used in the production of sulfonated polymers, which have applications in ion exchange resins and membrane technologies.

Mechanism of Action

The mechanism of action of 3-cyclohexylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions can modify the chemical and biological properties of the target molecules.

Comparison with Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a cyclohexyl group.

Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclohexyl group.

Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a cyclohexyl group.

Uniqueness:

Steric Effects: The cyclohexyl group in 3-cyclohexylpropane-1-sulfonyl chloride provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.

Hydrophobicity: The cyclohexyl group imparts hydrophobic characteristics to the compound, which can affect its solubility and interactions with other molecules.

Biological Activity

3-Cyclohexylpropane-1-sulfonyl chloride (CAS No. 195053-79-3) is an organic compound known for its sulfonyl chloride functionality, which plays a crucial role in various chemical and biological applications. This compound serves as a key intermediate in the synthesis of sulfonamides, which are significant in medicinal chemistry due to their antibacterial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₉H₁₇ClO₂S

- Molecular Weight : 210.76 g/mol

- Functional Group : Sulfonyl chloride

This compound primarily acts through sulfonylation reactions, where it reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonic esters. These reactions can modify protein structures, influencing their activity and function. The general reaction can be represented as follows:

This modification can lead to changes in enzyme activity and gene expression, making it a valuable tool in biochemical research.

- Reactivity : this compound is highly reactive with nucleophiles due to the electrophilic nature of the sulfonyl chloride group.

- Stability : The compound is stable under dry conditions but reacts readily with water, indicating its sensitivity to environmental factors.

Case Studies

- Protein Modification : A study demonstrated that sulfonyl chlorides, including this compound, can modify proteins by introducing sulfonamide groups. This modification was shown to alter enzymatic activity significantly, providing insights into enzyme regulation mechanisms .

- Antibacterial Activity : In another investigation, derivatives of sulfonamides synthesized from this compound exhibited potent antibacterial properties against various bacterial strains. The structure-activity relationship indicated that modifications at the cyclohexyl group could enhance antibacterial efficacy .

Applications in Drug Development

This compound is utilized in drug development as a building block for synthesizing pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against infections and other diseases.

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Methanesulfonyl chloride | Simple sulfonyl | Less steric hindrance, more reactive |

| Benzenesulfonyl chloride | Aromatic sulfonyl | Exhibits different reactivity patterns |

| Tosyl chloride | Aromatic sulfonyl | Commonly used in organic synthesis |

| This compound | Aliphatic sulfonyl | Provides steric hindrance and hydrophobic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.